

The Pharmacokinetics and Pharmacodynamics of Osimertinib: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MK181

Cat. No.: B138951

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is highly selective for both EGFR-TKI sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[\[1\]](#)[\[2\]](#) This document provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of osimertinib, intended to serve as a technical resource for professionals in the field of drug development and oncology research.

Pharmacokinetics

Osimertinib exhibits predictable pharmacokinetic properties in both preclinical models and human subjects. Its absorption, distribution, metabolism, and excretion have been well-characterized, contributing to its successful clinical development.

Absorption and Distribution

Following oral administration, osimertinib is slowly absorbed, with a median time to maximum plasma concentration (T_{max}) of approximately 6 hours in cancer patients.[\[3\]](#) The absolute oral bioavailability of osimertinib has been determined to be 69.8%.[\[4\]](#) Once daily administration of osimertinib leads to an approximate threefold accumulation, with steady-state exposures achieved after 15 days of dosing.[\[2\]](#)[\[5\]](#)

Osimertinib has a large volume of distribution, indicative of extensive tissue penetration.[6][7] Notably, it demonstrates significantly greater penetration of the blood-brain barrier compared to earlier generation EGFR-TKIs like gefitinib and afatinib, which is a critical attribute for treating central nervous system (CNS) metastases.[1][8] Preclinical studies in cynomolgus monkeys using positron emission tomography (PET) have confirmed the notable brain exposure of [11C]osimertinib.[8]

Metabolism and Excretion

The primary metabolic pathways for osimertinib are oxidation and dealkylation, predominantly mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[3][5] Two pharmacologically active metabolites, AZ5104 and AZ7550, have been identified in plasma, each circulating at approximately 10% of the exposure of the parent compound at steady state. [3][6] While AZ7550 has a similar potency and selectivity profile to osimertinib, AZ5104 is more potent against both mutant and wild-type EGFR.[5]

Elimination of osimertinib and its metabolites occurs through both hepatic and renal routes, with approximately 68% of the dose excreted in feces and 14% in urine.[5] The population-estimated mean half-life of osimertinib at steady state is approximately 48 hours.[2][6]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of osimertinib in various species.

Table 1: Human Pharmacokinetic Parameters of Osimertinib (80 mg Once Daily)

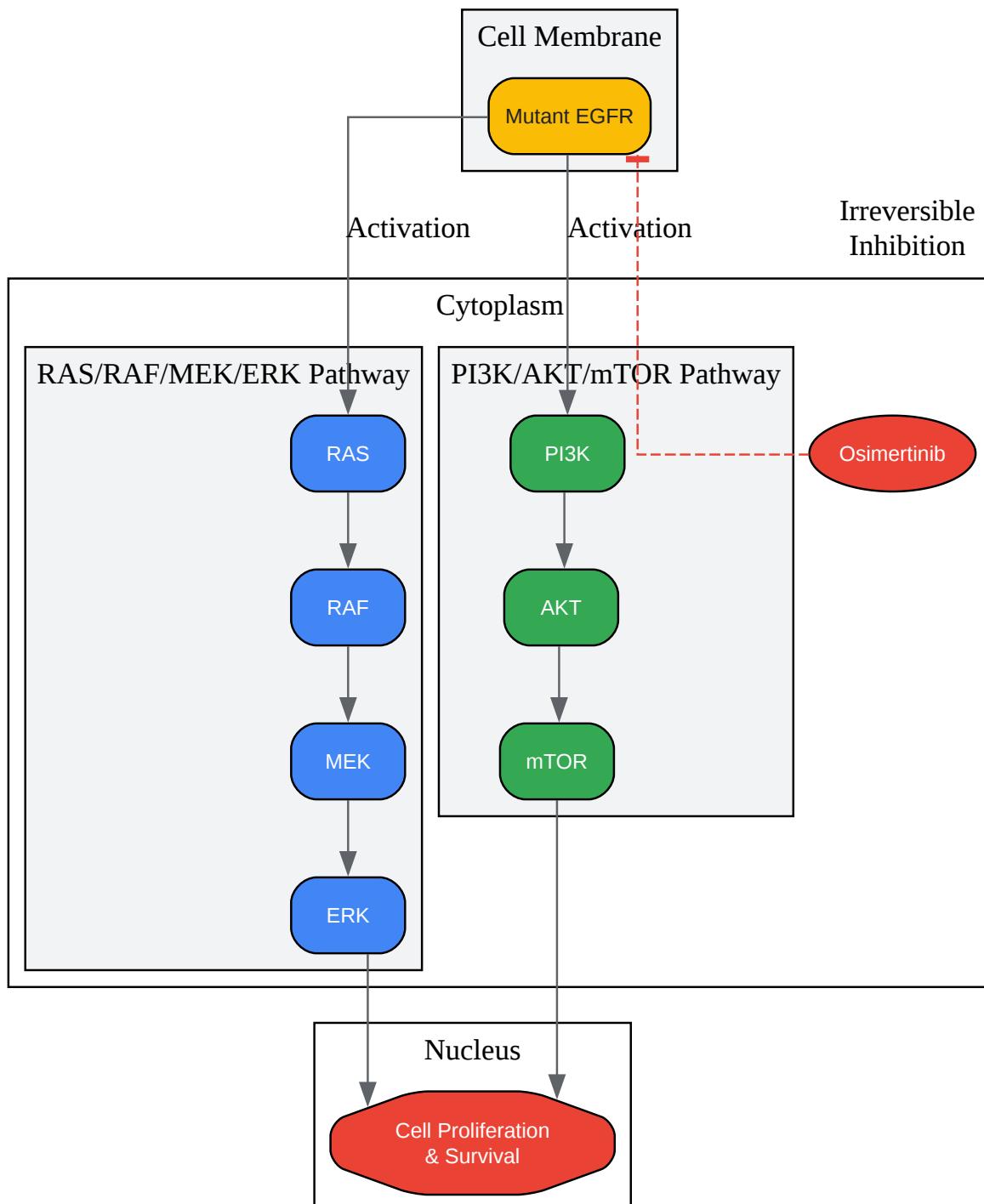
Parameter	Value	Reference
Tmax (median)	6 hours	[3]
Absolute Bioavailability	69.8%	[4]
Apparent Clearance (CL/F)	14.2 L/h	[6]
Apparent Volume of Distribution (Vd/F)	986 L	[6]
Terminal Half-life (t _{1/2})	48 hours	[6]
AUC _{ss}	11,258 nmol·h/L	[6]
C _{max,ss}	501 nmol/L	[6]
C _{min,ss}	417 nmol/L	[6]

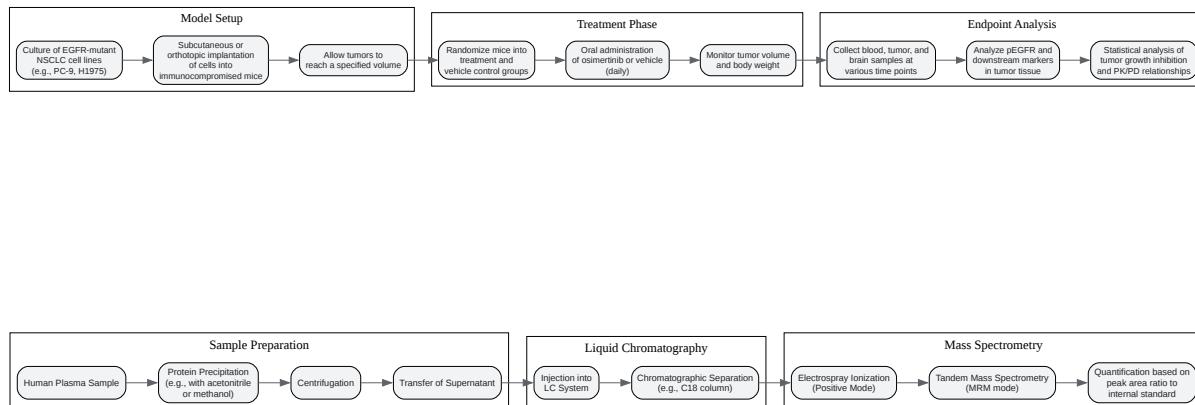
Table 2: Preclinical Pharmacokinetic Parameters of Osimertinib in Mice

Dose	C _{max} (ng/mL)	AUC _{0-24h} (ng·h/mL)	Brain-to-Plasma Ratio	Reference
5 mg/kg	235	2840	2.5	[1]
25 mg/kg	1410	19100	1.8	[1]

Pharmacodynamics

The pharmacodynamic activity of osimertinib is intrinsically linked to its mechanism of action as a potent and selective inhibitor of mutant EGFR.


Mechanism of Action


Osimertinib is a mono-anilino-pyrimidine compound that irreversibly binds to the cysteine-797 residue within the ATP-binding site of mutant EGFR.[1][4] This covalent bond formation leads to sustained inhibition of EGFR-mediated signaling.[9] A key advantage of osimertinib is its approximately 200-fold greater potency against EGFR with the L858R/T790M mutation

compared to wild-type EGFR, which translates to a wider therapeutic window and a more favorable safety profile.[4]

Signaling Pathway Inhibition

By inhibiting the kinase activity of mutant EGFR, osimertinib effectively blocks downstream signaling pathways that are crucial for tumor cell proliferation and survival.[9][10] These include the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1][10] The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in EGFR-mutant cancer cells.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Pharmacokinetic and dose-finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC-MS/MS method for quantification of Osimertinib and its two metabolites AZ7550 and AZ5104 in human plasma including long-time storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of an analytical method using HPLC-MS/MS to quantify osimertinib in human plasma and supplementary stability results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. An UPLC-MS/MS Method for Determination of Osimertinib in Rat Plasma: Application to Investigating the Effect of Ginsenoside Rg3 on the Pharmacokinetics of Osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pharmacokinetics and Pharmacodynamics of Osimertinib: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b138951#pharmacokinetics-and-pharmacodynamics-of-mk181>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com